2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a thioether linkage to an acetamide group substituted with a 3-methoxybenzyl moiety and a 3,4-dihydroisoquinoline ring. The synthesis likely involves coupling a thiazolo[4,5-d]pyrimidine intermediate with a thiol-containing acetamide derivative under microwave-assisted or conventional heating, as seen in analogous reactions . Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELX, ensuring precise stereochemical assignments .
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-31-19-8-4-5-16(11-19)12-25-20(30)14-32-23-21-22(26-15-27-23)28-24(33-21)29-10-9-17-6-2-3-7-18(17)13-29/h2-8,11,15H,9-10,12-14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJRAFSDEKIEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various organic reactions, including condensation, cyclization, and thioether formation.
Condensation: : The process begins with the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, producing an intermediate imine.
Cyclization: : This intermediate undergoes cyclization with a thiazole precursor under acidic or basic conditions to form the thiazolo[4,5-d]pyrimidin skeleton.
Thioether Formation:
Industrial Production Methods
For industrial production, the key steps are optimized for large-scale synthesis. Automated processes with continuous flow reactors may be employed to improve yields and reduce reaction times, alongside robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, altering its heterocyclic rings, which can lead to the formation of sulfoxides or sulfones.
Reduction: : Conversely, reduction processes could target the isoquinoline moiety, possibly converting the dihydro form to a tetrahydro derivative.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Alkylated thiazolo[4,5-d]pyrimidin compounds.
Scientific Research Applications
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a starting material for synthesizing novel heterocyclic compounds.
Biology: : Studied for its potential as an enzyme inhibitor, possibly affecting key biological pathways.
Medicine: : Explored for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Could be used in the development of novel materials due to its robust heterocyclic structure.
Mechanism of Action
Mechanism and Molecular Targets
The compound's mechanism of action is likely based on its interaction with specific molecular targets:
Enzymes: : It may inhibit or modulate enzyme activity, particularly those involved in signal transduction or metabolic pathways.
Receptors: : Could bind to certain receptors, influencing cellular responses and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness arises from its 3,4-dihydroisoquinoline and 3-methoxybenzyl substituents, which differentiate it from other thiazolo[4,5-d]pyrimidine derivatives. Key comparisons include:
Key Insights :
- The dihydroisoquinoline moiety may confer stronger π-π stacking interactions in enzyme binding compared to simpler amines or heterocycles .
Physicochemical Properties
Predicted properties based on structural analogs:
| Property | Target Compound | Compound 19 | Compound 4a |
|---|---|---|---|
| Molecular Weight | ~520 g/mol | ~580 g/mol | ~550 g/mol |
| logP (Lipophilicity) | ~3.5 | ~2.8 | ~4.0 |
| Solubility (Water) | Low | Very low | Moderate |
The target compound’s moderate logP balances solubility and permeability, a critical factor in drug-likeness.
Biological Activity
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide (CAS Number: 1207015-97-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 493.6 g/mol. The structure incorporates several pharmacologically relevant moieties, including:
- Thiazolo[4,5-d]pyrimidine : Known for its role in various biological activities.
- Dihydroisoquinoline : Associated with analgesic and neuroprotective effects.
- Methoxybenzyl group : Potentially enhances lipophilicity and bioavailability.
Anticancer Activity
Several studies have indicated that compounds featuring thiazolo[4,5-d]pyrimidine and isoquinoline moieties exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyrimidine have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth and metastasis.
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer activity | |
| Isoquinoline derivatives | Analgesic properties |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. For example, compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators such as prostaglandins.
Research indicates that certain thiazolo derivatives significantly reduce levels of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory responses. The inhibition of COX activity was linked to a reduction in edema in animal models.
Antimicrobial Activity
The presence of the thiazole and isoquinoline rings suggests that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The thiazolo[4,5-d]pyrimidine core may inhibit specific kinases involved in cell signaling pathways.
- Protein-Protein Interaction Disruption : The dihydroisoquinoline moiety could interfere with protein interactions critical for cancer cell survival and proliferation.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes and reducing IL-1β levels, the compound may effectively modulate inflammatory responses.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
-
Anticancer Screening :
- In vitro assays revealed that compounds similar to this structure significantly inhibited the growth of breast cancer cell lines by inducing apoptosis .
-
Antimicrobial Testing :
- Preliminary tests indicated that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
